Cas no 1690499-19-4 (7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3-methylphenyl group at the 7-position. This structure imparts potential utility in pharmaceutical and agrochemical research due to its fused bicyclic system, which is often associated with bioactive properties. The compound's rigid framework and aromatic substitution enhance its suitability as a building block for drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. The presence of the methyl group may influence solubility and metabolic stability, making it a candidate for lead optimization in medicinal chemistry applications.
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1690499-19-4 structure
商品名:7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS番号:1690499-19-4
MF:C13H15N3
メガワット:213.278302431107
CID:6016886
PubChem ID:136840930

7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 1690499-19-4
    • 7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • EN300-1119273
    • インチ: 1S/C13H15N3/c1-10-3-2-4-11(9-10)12-5-7-14-13-6-8-15-16(12)13/h2-4,6,8-9,12,14H,5,7H2,1H3
    • InChIKey: OBJIXXHDHHAZAG-UHFFFAOYSA-N
    • ほほえんだ: N12C(=CC=N1)NCCC2C1C=CC=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 213.126597491g/mol
  • どういたいしつりょう: 213.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119273-0.25g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1119273-2.5g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1119273-10g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1119273-1g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
1g
$914.0 2023-10-27
Enamine
EN300-1119273-5.0g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4
5g
$2858.0 2023-05-23
Enamine
EN300-1119273-0.05g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1119273-1.0g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4
1g
$986.0 2023-05-23
Enamine
EN300-1119273-10.0g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4
10g
$4236.0 2023-05-23
Enamine
EN300-1119273-5g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1119273-0.1g
7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1690499-19-4 95%
0.1g
$804.0 2023-10-27

7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報

7-(3-Methylphenyl)-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine: A Comprehensive Overview

The compound with CAS No. 1690499-19-4, known as 7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with a unique fused ring system. The presence of the 3-methylphenyl group at the 7-position introduces additional complexity and potential for functionalization.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidines in drug discovery. These compounds are known for their ability to interact with various biological targets, including kinases and other enzymes. The 3-methylphenyl substituent in this compound is particularly interesting as it may enhance the molecule's lipophilicity and bioavailability. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents.

The synthesis of 7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves a multi-step process that typically begins with the preparation of intermediate compounds. One common approach is the use of cyclization reactions under specific conditions to form the pyrazolo[1,5-a]pyrimidine core. The introduction of the 3-methylphenyl group is often achieved through substitution or coupling reactions. These methods have been optimized in recent years to improve yield and purity.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit certain inflammatory pathways by modulating key signaling molecules. Additionally, its role as a kinase inhibitor has been explored in preclinical models of cancer. The ability to target specific kinases makes it a valuable candidate for further research in oncology.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with various biological targets. These insights are crucial for guiding further experimental work and optimizing the compound's pharmacokinetic profile.

In conclusion, 7-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1690499-19-4) represents a significant advancement in heterocyclic chemistry. Its unique structure and promising biological activity make it a valuable tool for researchers in diverse fields such as drug discovery and materials science. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its role in modern science is likely to expand further.

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